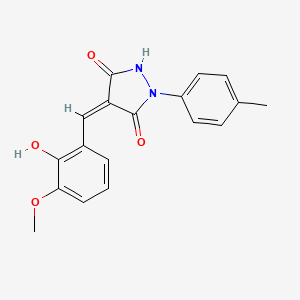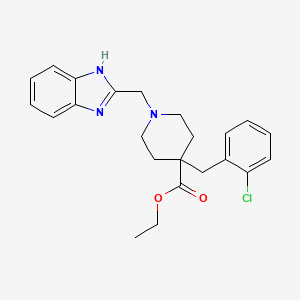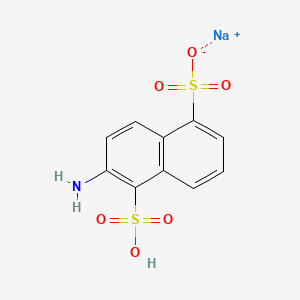![molecular formula C20H19ClO3 B5118094 4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5118094.png)
4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one, also known as flavopiridol, is a synthetic flavone that has been extensively studied for its potential applications in cancer treatment. Flavopiridol has been shown to exhibit potent antitumor activity in preclinical studies and has been evaluated in several clinical trials.
Mécanisme D'action
Flavopiridol is a potent inhibitor of cyclin-dependent kinases (CDKs), which are essential regulators of the cell cycle. By inhibiting CDKs, 4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one disrupts cell cycle progression and induces apoptosis in cancer cells. Flavopiridol has also been shown to inhibit other kinases, such as glycogen synthase kinase 3 beta (GSK-3β) and polo-like kinase 1 (PLK1), which are involved in various cellular processes.
Biochemical and Physiological Effects:
Flavopiridol has been shown to induce apoptosis in cancer cells through various mechanisms, including activation of caspases, upregulation of pro-apoptotic proteins, and downregulation of anti-apoptotic proteins. Flavopiridol has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, 4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one has been shown to modulate the immune system, specifically by inhibiting regulatory T cells and enhancing the activity of cytotoxic T cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one in lab experiments is its potent antitumor activity, which allows for the evaluation of its efficacy in various cancer models. Flavopiridol has also been shown to have a broad spectrum of activity against different types of cancer, making it a promising candidate for combination therapy. However, one limitation of using 4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one in lab experiments is its toxicity, which can limit the dose and duration of treatment.
Orientations Futures
There are several future directions for 4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one research. One direction is to evaluate its efficacy in combination with other chemotherapeutic agents, particularly those that target different pathways involved in cancer progression. Another direction is to identify biomarkers that can predict response to 4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one treatment, which can help in patient selection and personalized therapy. Additionally, there is a need to develop more potent and less toxic derivatives of 4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one that can be used in clinical settings.
Méthodes De Synthèse
Flavopiridol is synthesized from 6-nitroflavone through a series of chemical reactions, including nitration, reduction, and alkylation. The final product is obtained through a reaction between 6-nitroflavone and butyl lithium followed by chlorobenzyl chloride.
Applications De Recherche Scientifique
Flavopiridol has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit potent antitumor activity in preclinical studies, particularly against hematological malignancies such as chronic lymphocytic leukemia and multiple myeloma. Flavopiridol has also been evaluated in several clinical trials, both as a single agent and in combination with other chemotherapeutic agents.
Propriétés
IUPAC Name |
4-butyl-7-[(4-chlorophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO3/c1-2-3-4-15-11-20(22)24-19-12-17(9-10-18(15)19)23-13-14-5-7-16(21)8-6-14/h5-12H,2-4,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPNLKVHSDZACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5118021.png)
![(3'R*,4'R*)-1'-[3-(4-chlorophenoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5118024.png)
![5-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5118027.png)
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5118029.png)
(3-pyridinylmethyl)amine oxalate](/img/structure/B5118053.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5118063.png)
![2-(4-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)-N,N-diethylacetamide](/img/structure/B5118066.png)
![2-[{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5118085.png)

![butyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B5118105.png)
![N-(1-propyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118113.png)
![2-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5118122.png)